molecular formula C7H10N2O B581999 6-Methoxy-5-methylpyridin-3-amine CAS No. 867012-70-2

6-Methoxy-5-methylpyridin-3-amine

Cat. No. B581999
M. Wt: 138.17
InChI Key: RFEMLHVKBYMWAM-UHFFFAOYSA-N
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Patent
US07781452B2

Procedure details

2-Methoxy-3-methyl-5-nitropyridine (1.63 g, 9.71 mmol) was dissolved in methanol (50 ml), 10% Pd-on-carbon powder (50% water content article) (800 mg) was added, and stirred under hydrogen atmosphere for 2 hours and 10 minutes. After the reaction was completed, celite filtration was carried out, the solvent was evaporated, thereby yielding the title compound (1.25 g, 0.90 mmol, 93%) as a blue oily substance.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1>CO>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([NH2:10])=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
COC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Pd on-carbon
Quantity
800 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere for 2 hours and 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
celite filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=C(C=N1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.